Axerophthene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

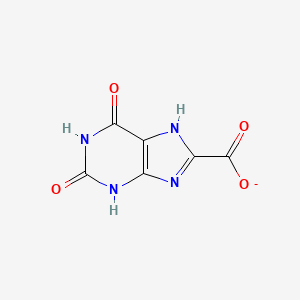

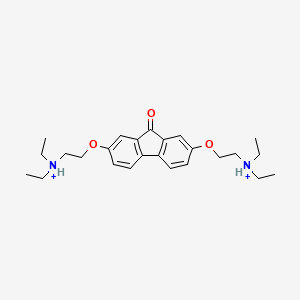

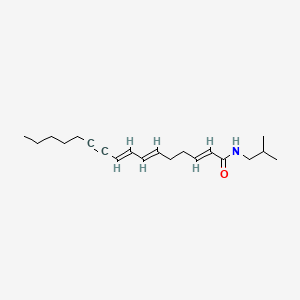

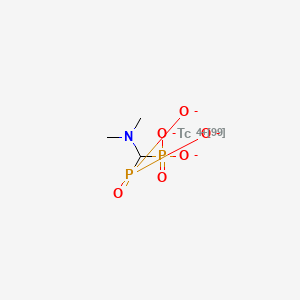

Axerophthene is a diterpene that is cyclohexene substituted by a (1Z,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraen-1-yl group at position 2 and by methyl groups at positions 1,3 and 3. It is the parent hydrocarbon on which Vitamin A and other retinoids are based. It is a diterpene and a polyene.

Axerophthene is a natural product found in Senecio algens with data available.

Applications De Recherche Scientifique

Biological Activity and Metabolism

Axerophthene, also known as the hydrocarbon analog of retinol, has been examined for its biological properties both in vitro and in vivo. Studies have shown that axerophthene can reverse keratinization caused by retinoid deficiency in tracheal organ culture, with potency comparable to that of retinyl acetate. Furthermore, axerophthene supported growth in hamsters fed vitamin A-deficient diets, although less effectively than retinyl acetate. Interestingly, axerophthene was found to be less toxic than retinyl acetate when administered in high doses to rats. In terms of metabolism, axerophthene caused less deposition of retinyl palmitate in the liver compared to an equivalent dose of retinyl acetate, while a greater level of total retinoid was found in the mammary gland after axerophthene administration (Newton et al., 1978).

Cancer Prevention

In research focused on mammary carcinogenesis in rats, axerophthene and retinyl acetate were compared for their ability to prevent cancer induced by 1-methyl-1-nitrosourea. Both retinoids delayed the appearance and reduced the incidence of cancers, with retinyl acetate showing more activity. However, axerophthene was better tolerated by the rats and allowed normal weight gain when fed in high doses, unlike retinyl acetate (Thompson et al., 1980).

Interaction with Retinol-Binding Protein

Studies on the interaction between axerophthene and bovine plasma retinol-binding protein (RBP) reveal that axerophthene, being a retinol analog with a hydrogen atom in place of the hydroxyl end group, fits in the beta-barrel cavity of RBP, assuming the same conformation as vitamin A. This interaction does not cause significant conformational changes in RBP, in contrast to other retinoids like fenretinide and retinoic acid. This finding highlights axerophthene's unique interaction with RBP, which could be due to the lack of the retinol hydroxyl group (Zanotti et al., 1994).

Propriétés

Numéro CAS |

6895-29-0 |

|---|---|

Nom du produit |

Axerophthene |

Formule moléculaire |

C20H30 |

Poids moléculaire |

270.5 g/mol |

Nom IUPAC |

2-[(1E,3E,5E,7E)-3,7-dimethylnona-1,3,5,7-tetraenyl]-1,3,3-trimethylcyclohexene |

InChI |

InChI=1S/C20H30/c1-7-16(2)10-8-11-17(3)13-14-19-18(4)12-9-15-20(19,5)6/h7-8,10-11,13-14H,9,12,15H2,1-6H3/b10-8+,14-13+,16-7+,17-11+ |

Clé InChI |

IDMGVRDNZFQORW-JWBAUCAFSA-N |

SMILES isomérique |

C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

SMILES canonique |

CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Synonymes |

axerophthene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid [2-[(3R,5R,10S,13S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] ester](/img/structure/B1241610.png)

![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)